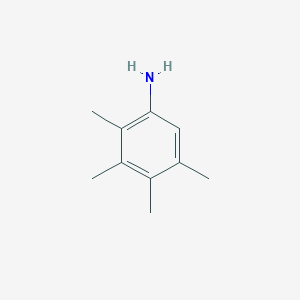

2,3,4,5-Tetramethylaniline

Description

Significance of Polymethylated Aniline (B41778) Derivatives in Chemical Synthesis and Materials Science

Polymethylated aniline derivatives, characterized by the presence of multiple methyl groups on the aniline ring, are valuable building blocks in both chemical synthesis and materials science. nih.gov The strategic placement of methyl groups can significantly influence the electronic properties, solubility, and steric environment of the parent aniline molecule, leading to a diverse range of applications. uva.nl

In chemical synthesis, these derivatives serve as crucial intermediates in the production of a wide array of organic compounds, including dyes, pigments, and pharmaceuticals. openaccessjournals.com The methyl groups can direct the regioselectivity of further chemical transformations and modify the reactivity of the amino group. For instance, the electron-donating nature of methyl groups can enhance the nucleophilicity of the aniline, making it a more effective reactant in certain synthetic steps.

In the realm of materials science, polymethylated anilines are instrumental in the development of advanced polymers and functional materials. The incorporation of these substituted anilines into polymer chains can enhance properties such as solubility, thermal stability, and electrical conductivity. rroij.comscirp.org For example, the copolymerization of aniline with its methylated derivatives has been shown to improve the processability of conducting polymers like polyaniline (PANI), which are otherwise notoriously difficult to dissolve in common solvents. rroij.comscirp.org This improved solubility is crucial for the fabrication of thin films and other functional materials used in electronic devices, sensors, and anticorrosion coatings. uva.nlrsc.org Furthermore, polymethylated anilines are utilized in the synthesis of antioxidants and stabilizers for polymers, protecting them from degradation. lookchem.com

Historical Context and Current Research Landscape of 2,3,4,5-Tetramethylaniline

The study of 2,3,4,5-tetramethylaniline, while not as extensive as that of simpler anilines, has carved out a niche in specific areas of chemical research. Historically, its synthesis and characterization have been linked to the broader exploration of substituted anilines and their derivatives. Early research likely focused on its preparation and fundamental reactivity. A notable application that brought this compound into focus is its use in forensic science for the chemical visualization of blood footprints, where its specific reactivity allows for enhanced detection of trace evidence.

The current research landscape for 2,3,4,5-tetramethylaniline is multifaceted, with its primary role being that of a specialized chemical intermediate. It is employed in the synthesis of various organic molecules, including certain dyes and pigments. Its unique substitution pattern makes it a valuable precursor for creating more complex molecular architectures.

Recent research has also explored its utility in organometallic chemistry. For example, it has been used as a ligand in the synthesis of tricarbonylchromium complexes, highlighting its ability to coordinate with metal centers. This opens up possibilities for its use in catalysis and materials with novel electronic or magnetic properties. The compound is also investigated for its potential biological activities, though this remains an area of ongoing research.

Theoretical Basis of Structural Uniqueness and Reactivity

The chemical behavior of 2,3,4,5-tetramethylaniline is fundamentally governed by the interplay of steric and electronic effects imparted by the four methyl groups on the aromatic ring. These effects distinguish it from other aniline derivatives and provide a basis for its unique reactivity.

Electronic Effects: The four methyl groups are electron-donating through an inductive effect (+I), which increases the electron density on the benzene (B151609) ring and the nitrogen atom of the amino group. mdpi.com This enhanced electron density generally increases the nucleophilicity of the aniline, making it more reactive towards electrophiles. Electrochemical studies, such as cyclic voltammetry, can quantify this effect, with polymethylated anilines typically showing lower oxidation potentials compared to unsubstituted aniline, indicating they are more easily oxidized due to the electron-donating nature of the methyl groups.

Inhibition of Coplanarity: The bulky methyl groups can force the amino group to twist out of the plane of the benzene ring. mdpi.com This disruption of coplanarity, known as steric inhibition of resonance, reduces the overlap between the nitrogen lone pair and the π-system of the ring. Consequently, the electron-donating resonance effect (+R) of the amino group is diminished. mdpi.com This can impact the basicity and reactivity of the compound. While N-alkylation generally increases the basicity of anilines, ortho-alkylation tends to decrease it due to these steric effects. mdpi.com

Restricted Reactivity: The steric bulk around the amino group and the adjacent ring positions can hinder the approach of reactants, particularly for reactions involving the amino group or electrophilic aromatic substitution at the ortho positions. This can necessitate more vigorous reaction conditions or the use of specific catalysts to achieve desired transformations.

The unique 2,3,4,5-substitution pattern results in a complex interplay of these electronic and steric factors, leading to a distinct reactivity profile compared to other tetramethylaniline isomers or less substituted anilines.

Structural and Spectroscopic Data

The structural and electronic properties of 2,3,4,5-tetramethylaniline can be further understood through various analytical techniques.

| Property | Data/Observation | Significance |

| Molecular Formula | C₁₀H₁₅N | Provides the elemental composition. |

| Molecular Weight | 149.24 g/mol | Fundamental physical property. nih.gov |

| ¹H NMR Spectroscopy | Distinct signals for aromatic and methyl protons. | Confirms the presence and environment of different hydrogen atoms. |

| ¹³C NMR Spectroscopy | Resonances for aromatic and methyl carbons. | Provides information about the carbon skeleton and electronic environment. mdpi.com |

| X-ray Crystallography | Can reveal bond lengths, bond angles, and the degree of planarity of the molecule. | Offers direct evidence of steric effects on molecular geometry. |

| Electrochemical Data | Anodic shifts in cyclic voltammetry compared to aniline. | Indicates the electron-donating effect of the methyl groups. |

Interactive Data Table: Comparison of Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| Aniline | C₆H₇N | 93.13 | Unsubstituted aromatic amine. wikipedia.org |

| 2,3,4,5-Tetramethylaniline | C₁₀H₁₅N | 149.24 | Four adjacent methyl groups. fluorochem.co.uk |

| N,N,3,5-Tetramethylaniline | C₁₀H₁₅N | 149.24 | Two methyl groups on the nitrogen and two on the ring. nih.govsigmaaldrich.com |

| 2,4,5-Trimethylaniline | C₉H₁₃N | 135.21 | Three methyl groups, used in dye synthesis. nih.gov |

This unique combination of electronic enrichment and steric constraint makes 2,3,4,5-tetramethylaniline a subject of interest for chemists seeking to fine-tune the properties of molecules for specific applications in synthesis and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetramethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-6-5-10(11)9(4)8(3)7(6)2/h5H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNBHJRQUYYYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50511318 | |

| Record name | 2,3,4,5-Tetramethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2217-45-0 | |

| Record name | 2,3,4,5-Tetramethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,3,4,5 Tetramethylaniline

Regioselective Approaches to Polymethylated Anilines

The specific arrangement of four methyl groups in 2,3,4,5-tetramethylaniline necessitates synthetic routes that can overcome the statistical probability of forming other isomers. Regioselective methods are therefore crucial for the efficient preparation of this compound.

Copper-Mediated C–H Functionalization Strategies

Copper-catalyzed reactions have emerged as a powerful tool for the formation of carbon-nitrogen bonds, offering pathways to anilines through direct C-H amination or related cross-coupling reactions. researchgate.netresearchgate.net One approach involves the direct functionalization of a pre-existing tetramethyl-substituted benzene (B151609) ring. For the synthesis of 2,3,4,5-tetramethylaniline, this would typically start with 1,2,3,4-tetramethylbenzene (B1201564), also known as prehnitene. nih.govwikipedia.org

Copper catalysts can facilitate the introduction of an amino group onto the aromatic ring with a degree of regioselectivity, which can be influenced by the ligand, solvent, and reaction conditions. Research has shown that copper(II) triflate (Cu(OTf)₂) can be an effective catalyst for such transformations. In one documented approach, the use of Cu(OTf)₂ as a catalyst with tert-butyl hydroperoxide (TBHP) as an oxidizer at elevated temperatures provides a direct route to 2,3,4,5-tetramethylaniline from its hydrocarbon precursor. This method highlights the utility of copper in activating C-H bonds for amination, although yields can be moderate, reflecting the challenges of the transformation.

Interactive Data Table: Copper-Mediated Synthesis of 2,3,4,5-Tetramethylaniline

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Copper(II) triflate (Cu(OTf)₂) | |

| Oxidizer | tert-Butyl hydroperoxide (TBHP) | |

| Temperature | 90°C | |

| Time | 24 hours | |

| Yield | 45–62% |

Stepwise Alkylation via Phase-Transfer Catalysis

Phase-Transfer Catalysis (PTC) is a valuable technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases (e.g., aqueous and organic). fzgxjckxxb.comresearchgate.net It is particularly useful for alkylation reactions, offering a greener alternative to traditional methods by often allowing the use of simpler inorganic bases and reducing the need for harsh organic solvents. acsgcipr.org

In the context of synthesizing 2,3,4,5-tetramethylaniline, a stepwise alkylation approach using PTC could be envisioned, starting from a less methylated aniline (B41778). For example, one might start with an aminoxylene or a trimethylaniline and introduce the remaining methyl groups sequentially. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports the deprotonated amine (anion) from the aqueous phase (containing a base like KOH) into the organic phase where it can react with a methylating agent (e.g., methyl iodide). acsgcipr.orgbeilstein-journals.org

However, controlling the regioselectivity of this stepwise alkylation is a major challenge. The activating nature of existing methyl groups and the amine group itself can lead to a mixture of isomers and over-alkylation. nih.gov Achieving the specific 2,3,4,5-substitution pattern without significant byproduct formation would require careful optimization of the starting material, catalyst, and reaction conditions. acsgcipr.org

Reduction of Nitro-Tetramethylbenzene Precursors

A classic and highly reliable strategy for the synthesis of aromatic amines is the reduction of the corresponding nitroaromatic compound. acs.orgspcmc.ac.in This two-step approach is one of the most common methods for preparing 2,3,4,5-tetramethylaniline.

Step 1: Nitration of 1,2,3,4-Tetramethylbenzene (Prehnitene) The synthesis begins with the regioselective nitration of 1,2,3,4-tetramethylbenzene (prehnitene). The directing effects of the four methyl groups on the benzene ring guide the incoming nitro group. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). spcmc.ac.in This electrophilic aromatic substitution yields the precursor, 1,2,3,4-tetramethyl-5-nitrobenzene . molaid.com

Step 2: Reduction of the Nitro Group The resulting 1,2,3,4-tetramethyl-5-nitrobenzene is then reduced to form the target aniline. This reduction can be accomplished using a variety of standard methods, such as:

Catalytic hydrogenation with hydrogen gas (H₂) over a metal catalyst like palladium (Pd) on carbon.

Metal-acid systems, for instance, using tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). libretexts.org

Table: Synthesis via Nitro-Precursor Reduction

| Step | Reaction | Typical Reagents | Product |

|---|---|---|---|

| 1 | Nitration | HNO₃ / H₂SO₄ | 1,2,3,4-Tetramethyl-5-nitrobenzene |

| 2 | Reduction | H₂/Pd or Sn/HCl | 2,3,4,5-Tetramethylaniline |

Challenges in Directed Methylation and Yield Optimization for 2,3,4,5-Tetramethylaniline

The synthesis of a specific polysubstituted aniline like 2,3,4,5-tetramethylaniline is often complicated by issues of regioselectivity and steric hindrance, which directly impact reaction yields.

A primary challenge is steric hindrance . The presence of multiple, adjacent methyl groups on the benzene ring creates a crowded environment around the amine functionality and the remaining C-H positions. This steric bulk can impede the approach of reagents, necessitating more vigorous reaction conditions or specialized catalytic systems to achieve functionalization. escholarship.orgresearchgate.net The synthesis of such sterically crowded anilines often requires non-traditional approaches to overcome the physical shielding of the reactive sites. semanticscholar.org

Yield optimization is therefore intrinsically linked to solving these challenges. To improve yields, chemists often turn to multi-step protocols rather than one-pot alkylations. The reduction of a pre-formed nitro-tetramethylbenzene precursor is a prime example of such a strategy, as it separates the challenging ring substitution step (nitration) from the amine formation step (reduction). This allows for purification of the key intermediate, ensuring that the final reduction step produces a clean product with a high yield.

Modern Trends in Tetramethylaniline Synthetic Strategies

Modern organic synthesis is continually evolving, with a focus on developing more efficient, selective, and environmentally benign methods. worldscientific.com These trends are applicable to the synthesis of complex molecules like 2,3,4,5-tetramethylaniline and other polysubstituted arenes. nih.gov

One major trend is the advancement of catalytic C-H activation and amination . While copper-mediated methods are established, research continues into other transition-metal catalysts (e.g., palladium, rhodium, iron) that may offer higher yields, greater regioselectivity, or milder reaction conditions. mdpi.comrsc.org The development of novel ligands for these metals is key to tuning their catalytic activity and achieving the challenging transformations required for sterically hindered substrates. rsc.org

Organocatalysis represents another significant modern trend. nih.gov These metal-free catalytic systems can promote complex reactions like benzannulation, where acyclic precursors are assembled into highly substituted aromatic rings in a single step. nih.govunits.it Such cascade reactions offer a powerful way to construct polysubstituted anilines from simple building blocks, potentially providing more direct routes than traditional multi-step sequences.

Finally, there is a growing emphasis on photocatalytic and electrochemical methods . acs.orgmdpi.com These strategies use light or electricity to drive chemical reactions, often under very mild conditions. Photocatalytic oxidative cyclizations and electro-reductive processes could provide new avenues for forming the C-N bond or constructing the substituted aromatic ring with high degrees of control, moving away from the use of harsh reagents and high temperatures. acs.orgmdpi.com

Mechanistic Investigations of 2,3,4,5 Tetramethylaniline Reactivity

Electrophilic Aromatic Substitution Dynamics

The reactivity of 2,3,4,5-tetramethylaniline in electrophilic aromatic substitution (SEAr) is profoundly influenced by the electronic and steric properties of its substituents. The aromatic ring possesses five substituents: an amino group (-NH₂) at position 1, and four methyl groups (-CH₃) at positions 2, 3, 4, and 5. This dense substitution pattern dictates both the rate and regioselectivity of its reactions with electrophiles.

The amino group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. byjus.com This is due to the resonance donation of the nitrogen's lone pair of electrons into the benzene (B151609) ring, which increases the electron density at the positions ortho and para to the amino group. byjus.com Similarly, alkyl groups like methyl are also activating and ortho, para-directing, primarily through an inductive effect (+I) and hyperconjugation, which pushes electron density into the ring. savemyexams.comlibretexts.org

In 2,3,4,5-tetramethylaniline, the cumulative effect of the amino group and four electron-donating methyl groups makes the aromatic ring exceptionally electron-rich and thus highly activated towards electrophilic attack. masterorganicchemistry.com This enhanced nucleophilicity facilitates reactions with a wide range of electrophiles. askfilo.com The directing effects of the substituents converge to strongly favor substitution at the only available position, C6. The C6 position is ortho to the powerfully directing amino group, a highly favored position for substitution. The influence of the methyl groups also plays a role; C6 is ortho to the C5-methyl group and meta to the C2, C3, and C4 methyl groups. The strong activating and directing effect of the amino group is the dominant factor in determining the position of electrophilic attack. youtube.com

| Substituent Group | Electronic Effect | Activating/Deactivating Effect | Directing Effect |

|---|---|---|---|

| -NH₂ (Amino) | +R > -I (Strongly Electron-Donating) | Strongly Activating | ortho, para |

| -CH₃ (Methyl) | +I, Hyperconjugation (Electron-Donating) | Activating | ortho, para |

While electronic effects strongly activate the C6 position, steric factors play a crucial role in the reactivity of 2,3,4,5-tetramethylaniline. The molecule is sterically crowded due to the presence of four contiguous methyl groups and the amino group. The sole site for substitution, C6, is flanked by the amino group at C1 and a methyl group at C5. The approach of an electrophile to this position is sterically hindered.

This steric congestion has a significant impact on the reaction kinetics, potentially necessitating more forceful reaction conditions to achieve substitution compared to less substituted anilines. However, this steric hindrance also ensures high regioselectivity. Electrophilic attack at any other position is effectively blocked. Therefore, reactions such as nitration or halogenation are expected to yield exclusively the 6-substituted product. For instance, direct nitration of N-alkyl anilines can be complex, often leading to oxidation products or inconsistent regioselectivity. researchgate.netresearchgate.net In the case of 2,3,4,5-tetramethylaniline, while the ring is highly activated, the steric blocking of all but one position simplifies the potential product outcome, making it a unique substrate for investigating the balance between electronic activation and steric hindrance. ulisboa.pt

Oxidative Pathways and Product Characterization

The high electron density of the 2,3,4,5-tetramethylaniline ring makes it susceptible to oxidation. The oxidation of anilines can proceed through various mechanisms, often involving the formation of a radical cation as the initial step. This intermediate can then undergo further reactions, including coupling or additional oxidation, leading to a range of products such as colored dyes, polymers, or quinoidal structures. openaccessjournals.com

The oxidation of aniline (B41778) and its derivatives can lead to the formation of quinone-imines. nih.govresearchgate.net These are highly reactive electrophilic species. nih.gov In the case of 2,3,4,5-tetramethylaniline, oxidation would likely involve a two-electron process, coupled with the loss of protons, to form a quinone-imine type structure. The extensive substitution on the ring would influence the stability and subsequent reactivity of such an intermediate.

While specific studies on the oxidation of 2,3,4,5-tetramethylaniline are not prevalent, the oxidation of other aminophenols and anilines suggests that a p-quinone-imine is a plausible product if a para-hydroquinone precursor is involved. ias.ac.insemanticscholar.org For 2,3,4,5-tetramethylaniline itself, oxidation could lead to radical coupling reactions or the formation of complex polymeric materials like polyaniline, where the nitrogen atoms serve as the oxidation centers. researchgate.netresearchgate.net The specific structure of the resulting quinoidal derivative would depend on the oxidant used and the reaction conditions.

Reductive Transformations of the Aromatic Ring

The aromatic ring of 2,3,4,5-tetramethylaniline can be reduced through methods such as catalytic hydrogenation or dissolving metal reductions.

Catalytic Hydrogenation: This process typically employs a metal catalyst (e.g., Ru, Rh, Pd) and high pressure of hydrogen gas to reduce the aromatic ring to a cyclohexane (B81311) ring. clariant.com The hydrogenation of 2,3,4,5-tetramethylaniline would be expected to yield 2,3,4,5-tetramethylcyclohexylamine. The stereochemistry of the product would depend on the catalyst and reaction conditions used. nih.govnih.gov

Birch Reduction: This is a dissolving metal reduction that uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgbyjus.com It reduces aromatic rings to 1,4-cyclohexadienes. byjus.compharmaguideline.com The regioselectivity of the Birch reduction is governed by the electronic nature of the substituents. Electron-donating groups, such as the amino and methyl groups present in 2,3,4,5-tetramethylaniline, direct the protonation steps to produce a diene where the double bonds are not conjugated with the substituent-bearing carbon. wikipedia.orgharvard.edu For anilines, the Birch reduction can yield conjugated enamines. byjus.compharmaguideline.com The reduction of 2,3,4,5-tetramethylaniline would proceed via a radical anion intermediate, with the positions of the final double bonds influenced by the powerful electron-donating character of the substituents. brainly.com

| Reduction Method | Typical Reagents | Expected Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Ru, Pd) | 2,3,4,5-Tetramethylcyclohexylamine |

| Birch Reduction | Na or Li, liquid NH₃, Alcohol | Substituted Cyclohexadiene |

Nucleophilic Reactivity and Electron-Donating Effects

The nucleophilicity of anilines can be considered in two contexts: the nucleophilicity of the nitrogen atom's lone pair and the nucleophilicity of the electron-rich aromatic ring.

The four methyl groups on the 2,3,4,5-tetramethylaniline ring act as electron-donating groups, increasing the electron density on the nitrogen atom of the amino group through an inductive effect. This enhanced electron density generally increases the basicity and nucleophilicity of the amine compared to unsubstituted aniline. masterorganicchemistry.com Therefore, the nitrogen atom in 2,3,4,5-tetramethylaniline is expected to be a potent nucleophile, readily participating in reactions such as alkylation, acylation, and reactions with other electrophiles.

However, the steric hindrance from the methyl group at the C2 position (ortho to the amino group) can impede the approach of electrophiles to the nitrogen atom. This steric effect can reduce the observed nucleophilic reactivity, especially with bulky electrophiles, a phenomenon well-documented in substituted anilines. rsc.org Thus, there is a trade-off between the electronically enhanced nucleophilicity and sterically diminished reactivity of the amino group. The nucleophilicity of the aromatic ring itself is significantly enhanced by the collective electron-donating effects of the five substituents, as discussed in the context of electrophilic aromatic substitution (Section 3.1).

Radical Cation Chemistry and Time-Resolved Spectroscopic Studies

The study of radical cations offers profound insights into the electronic structure and reactivity of aromatic amines. For derivatives like 2,3,4,5-tetramethylaniline, the formation of a radical cation involves the removal of an electron from the highest occupied molecular orbital (HOMO), which is typically centered on the aniline nitrogen and the aromatic π-system. The presence of four electron-donating methyl groups on the phenyl ring significantly influences the stability and structure of the resulting radical cation.

Time-resolved spectroscopic techniques, particularly resonance Raman spectroscopy, have been instrumental in elucidating the transient structures of such species. While direct studies on the 2,3,4,5-tetramethylaniline radical cation are not extensively documented, research on closely related polymethylated N,N-dialkylanilines provides a strong basis for understanding its behavior. aip.org For instance, time-resolved resonance Raman studies on the radical cation of 3,5,N,N-tetramethylaniline have revealed that the radical cation adopts a quinoidal-type conformation that is close to planar. aip.org This structural change from the neutral molecule is a key feature of aniline radical cations.

The methyl substituents play a crucial role in stabilizing this quinoidal structure. aip.org This stabilization is a common feature observed in the radical cations of various N,N-dimethylaniline derivatives. aip.orgdntb.gov.ua The analysis of Raman enhancements suggests that the quinoidal character of the radical's ground state structure is significantly lowered in the resonant excited state. aip.org By analogy, the radical cation of 2,3,4,5-tetramethylaniline is expected to exhibit similar structural dynamics, with the four methyl groups contributing to the stabilization of the planar, quinoidal form. The increased electron density from the methyl groups facilitates the delocalization of the positive charge and the unpaired electron across the aromatic system.

The general reactivity of aniline radical cations involves several potential pathways, including deprotonation, dimerization, and nucleophilic attack. princeton.edu The acidity of the N-H protons is significantly increased upon formation of the radical cation compared to the neutral molecule. princeton.edu The specific substitution pattern of 2,3,4,5-tetramethylaniline, with its sterically hindered environment around the amino group, would likely influence the kinetics and regioselectivity of these subsequent reactions.

| Compound | Spectroscopic Technique | Key Findings | Reference |

|---|---|---|---|

| 3,5,N,N-Tetramethylaniline (3,5DMDMA) | Time-Resolved Resonance Raman | Radical cation has a quinoidal-type conformation close to planarity. | aip.org |

| N,N-dimethylaniline (DMA) | Time-Resolved Resonance Raman | Vibrational assignments consistent with a quinoidal structure; Raman spectra show analogy to biphenyl (B1667301) radical cation. | aip.org |

| General Aniline Derivatives | Various (ESR, Optical Absorption) | Acidity of radical cation is severely increased compared to the neutral counterpart. Deprotonation is a major reaction pathway. | princeton.edu |

Advanced Spectroscopic and Structural Elucidation of 2,3,4,5 Tetramethylaniline

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, provides valuable insights into the molecular structure of 2,3,4,5-tetramethylaniline by identifying the characteristic vibrational modes of its functional groups. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light, offering complementary information. researchgate.net Bands that are strong in one technique are often weak in the other, allowing for a more complete vibrational characterization. huji.ac.il

The spectrum of 2,3,4,5-tetramethylaniline is characterized by vibrations of the amino group (N-H), the aromatic ring (C-H and C=C), and the methyl groups (C-H).

Key Vibrational Modes:

N-H Vibrations: The primary amine group exhibits characteristic stretching and bending vibrations. Asymmetric and symmetric N-H stretching bands are expected in the 3400-3500 cm⁻¹ region. The N-H scissoring (bending) mode typically appears around 1600 cm⁻¹.

Aromatic C-H Vibrations: The stretching vibration of the single C-H bond on the aromatic ring is anticipated above 3000 cm⁻¹. hmdb.ca Out-of-plane bending vibrations, which are sensitive to the substitution pattern, are also expected at lower wavenumbers.

Aromatic Ring Vibrations: The carbon-carbon stretching vibrations within the benzene (B151609) ring typically occur in the 1400-1625 cm⁻¹ region. hmdb.ca

Methyl Group Vibrations: The four methyl groups give rise to strong C-H stretching bands just below 3000 cm⁻¹ (asymmetric and symmetric) and bending vibrations (asymmetric and symmetric) around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

The table below summarizes the expected vibrational frequencies for 2,3,4,5-tetramethylaniline based on characteristic group frequencies for similar aromatic amines.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Asymmetric & Symmetric) | 3500 - 3300 | Stretching of the amine N-H bonds. Often appears as two distinct peaks for a primary amine. |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of the C-H bond on the benzene ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the four methyl groups. |

| N-H Bend (Scissoring) | 1650 - 1580 | Bending motion of the H-N-H angle. |

| Aromatic C=C Stretch | 1625 - 1430 | Carbon-carbon stretching vibrations within the aromatic ring. Often appears as multiple bands. |

| Methyl C-H Bend (Asymmetric & Symmetric) | 1470 - 1365 | Bending (deformation) of the H-C-H angles in the methyl groups. |

| C-N Stretch | 1340 - 1250 | Stretching of the bond between the aromatic ring and the nitrogen atom. |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Transitions (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, typically from a lower energy ground state to a higher energy excited state. rasayanjournal.co.in Molecules containing multiple bonds or atoms with non-bonding electrons, known as chromophores, absorb light in the UV-visible region. The aniline (B41778) structure in 2,3,4,5-tetramethylaniline acts as a chromophore.

The absorption spectrum of aniline derivatives is primarily characterized by two types of transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In aniline, these typically result in strong absorption bands.

n → π* Transitions: This involves the excitation of a non-bonding electron (from the nitrogen lone pair) to an antibonding π* orbital of the aromatic ring. These transitions are generally less intense than π → π* transitions.

The four methyl groups on the benzene ring are electron-donating substituents. This electron donation increases the electron density of the aromatic ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the absorption maxima (λmax) for 2,3,4,5-tetramethylaniline are expected to be shifted to longer wavelengths (a bathochromic or red shift) compared to unsubstituted aniline. hmdb.ca

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. While many aromatic compounds fluoresce, this property is highly dependent on the specific molecular structure and its environment. An experimental investigation would be required to determine if 2,3,4,5-tetramethylaniline exhibits significant fluorescence.

| Electronic Transition Type | Involved Orbitals | Expected Characteristics for 2,3,4,5-Tetramethylaniline |

|---|---|---|

| π → π | Bonding π orbital to Antibonding π orbital | Strong absorption intensity. Wavelength of maximum absorption (λmax) is expected to be longer than that of unsubstituted aniline due to the electron-donating methyl groups. |

| n → π | Non-bonding (n) orbital on Nitrogen to Antibonding π orbital | Weak absorption intensity. May be observed as a shoulder on the stronger π → π* absorption band. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.

For 2,3,4,5-tetramethylaniline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic proton, the amine protons, and the protons of the four methyl groups. Due to the substitution pattern, the four methyl groups may not be chemically equivalent and could potentially give rise to separate signals. The single aromatic proton would appear as a singlet. The amine (NH₂) protons would also likely appear as a broad singlet.

The ¹³C NMR spectrum provides information on the different carbon environments. The molecule has 10 carbon atoms, but due to symmetry, fewer than 10 signals might be expected. There would be distinct signals for the aromatic carbons (both substituted and unsubstituted) and for the methyl carbons.

Predicted NMR data in a deuterated chloroform (B151607) (CDCl₃) solvent suggests the following chemical shifts:

| Nucleus | Predicted Chemical Shift (δ) in CDCl₃ (ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.5 (variable) | Broad Singlet | Amine protons (-NH₂) |

| ¹H | 6.75 - 7.10 | Singlet | Aromatic proton (C₆-H) |

| ¹H | 2.15 - 2.30 | Multiple Singlets | Methyl protons (-CH₃) |

| ¹³C | ~144 | - | Aromatic Carbon (C-N) |

| ¹³C | 120 - 135 | - | Substituted Aromatic Carbons (C-CH₃) |

| ¹³C | ~118 | - | Unsubstituted Aromatic Carbon (C-H) |

| ¹³C | 15 - 20 | - | Methyl Carbons (-CH₃) |

Mass Spectrometry for Fragmentation Pathways and Molecular Identity

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural identification.

The molecular formula of 2,3,4,5-tetramethylaniline is C₁₀H₁₅N, corresponding to a molecular weight of 149.23 g/mol . In electron ionization (EI) mass spectrometry, the spectrum would show a molecular ion peak (M⁺•) at m/z = 149. As an odd-electron species, this molecular ion is prone to fragmentation.

Common fragmentation pathways for aromatic amines include:

Loss of a Methyl Radical: A primary and highly probable fragmentation is the loss of a methyl group (•CH₃, 15 Da) from the molecular ion. This would result in a prominent fragment ion at m/z 134 (M-15). This fragment is stabilized by resonance.

Alpha-Cleavage: Cleavage of the C-C bond adjacent (alpha) to the amino group can occur, although the loss of a methyl group is typically more favored in this structure.

Loss of HCN: Subsequent fragmentation of ions can involve the elimination of neutral molecules like hydrogen cyanide (HCN, 27 Da) from the ring structure.

The predicted fragmentation pattern provides strong evidence for the molecular identity and substitution pattern of 2,3,4,5-tetramethylaniline.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 149 | [C₁₀H₁₅N]⁺• | Molecular Ion (M⁺•) |

| 134 | [M - CH₃]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |

| 119 | [M - 2CH₃]⁺• | Loss of a second methyl radical from the [M-CH₃]⁺ ion. |

| 91 | [C₇H₇]⁺ | Formation of a tropylium (B1234903) ion, a common fragment in alkylbenzenes. |

Computational Chemistry and Theoretical Modeling of 2,3,4,5 Tetramethylaniline

Density Functional Theory (DFT) Applications in Reaction Pathway Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the pathways of chemical reactions. DFT calculations can be employed to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction mechanisms.

For a molecule like 2,3,4,5-tetramethylaniline, DFT could be utilized to explore various reaction pathways, such as electrophilic aromatic substitution or oxidation of the amino group. By calculating the energies of the reactants, products, and any transition states, chemists can predict the most likely course of a reaction. For instance, in a study on the synthesis of 1,4-oxathiins, DFT was used to assess possible reaction pathways, including cyclization and proton transfers. nih.gov Although not specific to 2,3,4,5-tetramethylaniline, this illustrates the capability of DFT in elucidating complex reaction mechanisms.

The choice of functional and basis set is crucial for the accuracy of DFT calculations. Common functionals like B3LYP are often used for organic molecules. The insights gained from such studies are valuable for designing new synthetic routes and understanding the reactivity of substituted anilines.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity. These calculations can provide information on molecular orbitals, charge distribution, and various reactivity descriptors. For substituted anilines, the nature and position of the substituents on the aromatic ring significantly influence the electronic environment of the amino group and the ring itself.

For 2,3,4,5-tetramethylaniline, quantum chemical calculations could predict how the four methyl groups, which are electron-donating, affect the electron density on the nitrogen atom and the aromatic ring. This increased electron density would be expected to enhance the nucleophilicity of the amino group and the ring's susceptibility to electrophilic attack.

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly insightful. The HOMO-LUMO gap can provide an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack. For example, studies on other substituted anilines have used DFT to analyze the influence of substituents on their structural and electronic properties. researchgate.net

Table 1: Calculated Electronic Properties of Aniline (B41778) Derivatives (Illustrative Example)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Aniline | -5.12 | -0.15 | 4.97 |

| 4-Methylaniline | -4.98 | -0.10 | 4.88 |

| 2,4,6-Trimethylaniline | -4.75 | -0.05 | 4.70 |

Note: This table is illustrative and based on general trends. Specific values for 2,3,4,5-tetramethylaniline would require dedicated calculations.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility and dynamics of a molecule. For a molecule with multiple methyl groups like 2,3,4,5-tetramethylaniline, steric interactions can lead to distinct stable conformations.

MD simulations could be used to explore the conformational landscape of 2,3,4,5-tetramethylaniline, identifying the most stable arrangements of the methyl groups and the amino group relative to the aromatic ring. This is important as the conformation of the molecule can influence its reactivity and intermolecular interactions. For instance, the accessibility of the lone pair of electrons on the nitrogen atom can be affected by the orientation of the adjacent methyl groups.

The simulations involve solving Newton's equations of motion for a system of atoms, with the forces between atoms described by a force field. The resulting trajectory provides a detailed view of the molecule's dynamic behavior. Such studies have been used to analyze conformational changes in a variety of molecules, from small organic compounds to large biomolecules. mdpi.comnih.gov

Prediction of Molecular Basicity and Related Physicochemical Descriptors

The basicity of anilines is a key physicochemical property that is significantly influenced by substituents on the aromatic ring. The electron-donating nature of methyl groups increases the electron density on the nitrogen atom, thereby increasing its basicity compared to unsubstituted aniline. pharmaguideline.com Computational methods can be used to predict the pKa of the conjugate acid (or pKb of the amine), providing a quantitative measure of basicity.

One common approach involves calculating the Gibbs free energy change for the protonation reaction in the gas phase and then applying a solvation model to account for the effect of the solvent. Various computational protocols exist for pKa prediction, often employing DFT calculations with a continuum solvation model. researchgate.netnih.gov The accuracy of these predictions can be quite high, often within 0.5 pKa units of experimental values. researchgate.net

For 2,3,4,5-tetramethylaniline, the cumulative electron-donating effect of the four methyl groups is expected to make it a stronger base than aniline or anilines with fewer methyl groups. The position of the methyl groups also plays a role due to steric effects, which can influence the solvation of the anilinium ion and thus affect the basicity in solution. Computational studies on substituted anilines have shown a good correlation between the calculated natural charge on the amino nitrogen and the experimental pKa. researchgate.net

Table 2: Predicted and Experimental pKa Values of Selected Anilines

| Compound | Predicted pKa | Experimental pKa |

| Aniline | 4.65 | 4.63 |

| 4-Methylaniline | 5.10 | 5.08 |

| 2,4,6-Trimethylaniline | 5.35 | 5.42 |

| 2,3,4,5-Tetramethylaniline | ~5.5-5.8 (Estimated) | Not readily available |

Note: The predicted pKa values are representative and can vary depending on the computational method used. The estimated value for 2,3,4,5-tetramethylaniline is based on the expected trend of increasing basicity with the number of methyl groups.

Derivatization Strategies for Functionalization and Analytical Enhancement

Synthesis of Organometallic Complexes (e.g., Tricarbonylchromium Complexes)

The aromatic ring of aniline (B41778) and its derivatives can act as a π-donor ligand to form organometallic complexes with transition metals. A notable example is the formation of tricarbonylchromium complexes. These complexes are synthesized by reacting the aniline derivative with a chromium carbonyl precursor, such as hexacarbonylchromium(0), Cr(CO)₆. The complexation involves the coordination of the chromium atom to the benzene (B151609) ring of the aniline.

While specific studies on 2,3,4,5-tetramethylaniline are not extensively documented, research on related isomers like 2,3,5,6-tetramethylaniline demonstrates this synthetic approach. The tricarbonylchromium complex of 2,3,5,6-tetramethylaniline has been successfully prepared and characterized. tandfonline.com The synthesis of such complexes modifies the electronic properties of the aniline ring, which can be useful in further synthetic transformations. Preparative methods, along with infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet (UV) spectral data, have been presented for a range of aniline derivatives, providing a framework for the potential synthesis and characterization of the corresponding 2,3,4,5-tetramethylaniline complex. tandfonline.com

Table 1: Illustrative Spectral Data for Anilinetricarbonylchromium Complexes (Data for related compounds)

| Complex Type | Key IR Bands (cm⁻¹) | ¹H NMR Signals (ppm) | UV-Vis λmax (nm) | Reference |

|---|---|---|---|---|

| Anilinetricarbonylchromium Derivatives | ~1970, ~1900 (C≡O stretching) | Shift of aromatic protons to higher field (~5.0-6.0 ppm) | Characteristic shifts in absorption bands upon complexation | tandfonline.com |

Derivatization for Enhanced Chromatographic and Spectroscopic Analysis

For analytical purposes, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization of the primary amine group of 2,3,4,5-tetramethylaniline can significantly improve its analytical characteristics. nih.gov Raw aniline compounds can exhibit poor retention in reversed-phase columns and low ionization efficiency. Chemical derivatization aims to impart more desirable properties, such as better chromatographic separation, increased hydrophobicity, and enhanced ionization or fluorescence. nih.govmdpi.com

Several reagents are commonly employed for the derivatization of primary and secondary amines:

Dansyl Chloride (Dansyl-Cl): Reacts with the amine to form a highly fluorescent sulfonamide derivative that also shows excellent ionization efficiency in mass spectrometry. nih.gov

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl): Forms a carbamate derivative that is useful under highly acidic chromatography conditions. nih.gov

4-(Dimethylamino)azobenzene-4'-sulfonyl chloride (Dabsyl-Cl): Yields a colored and electrochemically active derivative, suitable for visible and electrochemical detection. nih.gov

o-phthalaldehyde (OPA): A versatile fluorogenic reagent that reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative. nih.gov

7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): A reagent that interacts with aliphatic amines to form fluorescent derivatives. mdpi.com

The choice of derivatization reagent depends on the analytical goal, the sample matrix, and the available instrumentation. A comparative analysis of these reagents shows that none is universally superior, and a combination of methods may be needed for comprehensive coverage in complex samples. nih.gov

Table 2: Comparison of Common Derivatization Reagents for Amines

| Reagent | Key Advantages | Typical Analytical Technique | Reference |

|---|---|---|---|

| Dansyl-Cl | Generates fluorescent products with high ionization efficiency. | HPLC-FLD, LC-MS | nih.gov |

| Fmoc-Cl | Useful for highly acidic chromatographic conditions. | HPLC-UV, LC-MS | nih.gov |

| Dabsyl-Cl | Good alternative for weakly acidic/basic conditions; colored derivative. | HPLC-Vis | nih.gov |

| OPA | Versatile fluorogenic reagent. | HPLC-FLD | nih.gov |

| NBD-Cl | Reacts to form fluorescent derivatives. | HPLC-FLD | mdpi.com |

Strategies for Introducing Specific Functional Groups onto the Aniline Core

Introducing new functional groups onto the aromatic core of 2,3,4,5-tetramethylaniline allows for the construction of more complex molecules. Modern synthetic chemistry offers powerful tools for the direct functionalization of C-H bonds, which are traditionally considered unreactive. These methods provide chemo- and regioselective ways to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Strategies for aniline core functionalization often rely on transition-metal catalysis, where a directing group guides the catalyst to a specific C-H bond (typically at the ortho position). However, methods for meta and para functionalization have also been developed. nih.gov

Key functionalization reactions applicable to the aniline core include:

C-H Thiolation and Selenylation: Nickel(II) catalysis under ligand-free conditions can achieve C-H thiolation with good functional group tolerance. researchgate.net

C-H Azidation: A catalytic system using CuSO₄·5H₂O can introduce an azide group onto the aniline ring. researchgate.net

C-H Amidation: Rhodium(III)-catalyzed C-H amidation using dioxazolones as the amidating agent can lead to the formation of 1,2-diaminobenzene derivatives. researchgate.net

C-H Arylation: Palladium-catalyzed meta-C-H arylation of anilines can be achieved using norbornene as a transient mediator, which is valuable as traditional electrophilic substitutions favor ortho and para products. nih.gov

These advanced synthetic methods provide pathways to derivatize the aromatic ring of tetramethylaniline, opening avenues for creating novel compounds with tailored electronic and structural properties.

Table 3: Overview of C-H Functionalization Strategies for the Aniline Core

| Reaction Type | Catalyst/Reagent | Position | Functional Group Introduced | Reference |

|---|---|---|---|---|

| C-H Thiolation | Nickel(II) | Ortho | -SR | researchgate.net |

| C-H Azidation | CuSO₄·5H₂O / NaN₃ | Ortho | -N₃ | researchgate.net |

| C-H Amidation | Rhodium(III) / Dioxazolones | Ortho | -NHCOR | researchgate.net |

| C-H Arylation | Palladium(II) / Norbornene | Meta | -Ar | nih.gov |

Comparative Analysis with Isomeric and Analogous Methylated Anilines

Structure-Reactivity Relationships Across Tetramethylaniline Isomers (e.g., N,N,3,5-Tetramethylaniline, 2,3,5,6-Tetramethylaniline)

The reactivity of anilines, particularly their basicity and susceptibility to electrophilic substitution, is dictated by the substitution on both the aromatic ring and the nitrogen atom. The isomers of tetramethylaniline provide a clear illustration of these principles.

N,N,3,5-Tetramethylaniline: This isomer is a tertiary amine, with two methyl groups on the nitrogen atom and two on the ring at the meta-positions. Unlike 2,3,4,5-tetramethylaniline, there are no ortho-substituents relative to the amino group. This lack of ortho-steric hindrance allows the dimethylamino group to be largely coplanar with the benzene (B151609) ring, facilitating resonance delocalization of the nitrogen's lone pair into the ring. While this resonance effect decreases basicity, the strong inductive effect of the two N-methyl groups and the two ring-methyl groups significantly increases the electron density on the nitrogen. The pKa of the similar N,N-dimethylaniline is around 5.15, and the additional meta-methyl groups in N,N,3,5-tetramethylaniline are expected to further increase its basicity slightly.

2,3,5,6-Tetramethylaniline (Aminodurene): Structurally, this compound is a derivative of p-phenylenediamine, meaning it has two primary amino groups on the same aromatic ring, making it fundamentally different from the other monoamine isomers. The four methyl groups are positioned symmetrically on the ring. This structure imparts distinct reactivity. While it is a base, its most notable characteristic is its facile oxidation. Like other p-phenylenediamines, it can be easily oxidized to form stable radical cations and subsequently quinone-diimines. This high reactivity towards oxidation makes it suitable for applications as an antioxidant or as a monomer in the synthesis of high-performance polymers like polyimides. The presence of methyl groups at all positions ortho to the amino groups provides significant steric hindrance.

Below is an interactive data table summarizing the structural and physical properties of these isomers.

| Property | 2,3,4,5-Tetramethylaniline | N,N,3,5-Tetramethylaniline | 2,3,5,6-Tetramethylaniline |

|---|---|---|---|

| Structure | Primary amine; methyl groups at C2, C3, C4, C5 | Tertiary amine; methyl groups at N, N, C3, C5 | Primary p-diamine; methyl groups at C2, C3, C5, C6 |

| Molecular Formula | C₁₀H₁₅N | C₁₀H₁₅N | C₁₀H₁₆N₂ |

| Physical State | Solid | Liquid | Solid |

| Boiling Point | 260 °C | 226-228 °C | - |

| Melting Point | - | - | 150-155 °C |

| Predicted pKa (conjugate acid) | ~5.13 | >5.15 (estimated) | N/A (Reacts via oxidation) |

Differential Steric and Electronic Effects in Polymethylated Aromatic Amines

The differences in reactivity among tetramethylaniline isomers can be rationalized by considering the distinct steric and electronic contributions of the methyl groups based on their positions.

Electronic Effects: Methyl groups are electron-donating groups (EDGs) that increase the electron density of the aromatic ring and the amino nitrogen through two main mechanisms: the inductive effect and hyperconjugation. The inductive effect involves the donation of electron density through the sigma bonds, while hyperconjugation involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi system of the ring. Both effects enhance the basicity of the aniline (B41778) by stabilizing the positive charge that develops on the nitrogen atom upon protonation (the anilinium ion). In all tetramethylaniline isomers, the four methyl groups collectively increase the basicity compared to unsubstituted aniline. For N,N,3,5-tetramethylaniline, the meta-positioning of the ring methyl groups ensures their influence is primarily inductive, effectively increasing the electron density at the nitrogen atom.

Steric Effects: Steric effects arise from the spatial arrangement of atoms. In polymethylated anilines, bulky methyl groups can hinder the approach of reactants to the amino group or to the aromatic ring. A particularly important phenomenon is Steric Inhibition of Resonance (SIR) . Resonance between the nitrogen lone pair and the aromatic ring requires the p-orbital of the nitrogen to be aligned with the pi system of the ring, which necessitates a planar or near-planar geometry.

When bulky groups are present at the ortho positions (C2 and C6) relative to the amino group, they can clash with the substituents on the nitrogen atom. This is especially pronounced in N-alkylated anilines. For example, in N,N,2,6-tetramethylaniline, the two ortho-methyl groups collide with the two N-methyl groups, forcing the -N(CH₃)₂ group to rotate out of the plane of the benzene ring. This loss of coplanarity inhibits resonance. Consequently, the nitrogen's lone pair of electrons cannot be delocalized into the ring, making it more available for protonation. This effect is so strong that N,N,2,6-tetramethylaniline is a significantly stronger base than N,N-dimethylaniline, where resonance is active. allen.indoubtnut.comallen.in

Applying these principles to the isomers :

In 2,3,4,5-tetramethylaniline , the primary amino group (-NH₂) is much smaller than a dimethylamino group. While the methyl group at C2 exerts some steric hindrance, it is not sufficient to completely inhibit the resonance of the -NH₂ group with the ring.

In 2,3,5,6-tetramethylaniline , both amino groups are flanked by two ortho-methyl groups. This creates a highly crowded steric environment, which can hinder reactions that require direct access to the nitrogen, such as protonation or alkylation, and may influence the planarity of the amino groups relative to the ring.

Future Research Directions and Emerging Avenues for 2,3,4,5 Tetramethylaniline

Development of Sustainable and Green Synthetic Pathways

The chemical industry's increasing focus on environmental stewardship necessitates the development of green and sustainable methods for synthesizing key chemical intermediates. rsc.orgnih.gov For 2,3,4,5-tetramethylaniline, future research will likely prioritize pathways that minimize waste, reduce energy consumption, and avoid hazardous materials. rsc.org

Key areas of development include:

Catalyst- and Additive-Free Reactions: Inspired by recent successes in the synthesis of other aniline (B41778) derivatives, researchers are exploring methods that proceed without the need for metal catalysts or other additives. beilstein-journals.org These approaches, often relying on sequential imine condensation–isoaromatization pathways, offer operational simplicity and reduce the environmental burden associated with catalyst synthesis and removal. beilstein-journals.org

Solvent-Free and Aqueous Media Reactions: The development of synthetic protocols that operate in the absence of organic solvents or in aqueous media represents a significant step towards greener chemical processes. researchgate.netnih.gov Sonochemical methods, which use ultrasound to drive reactions, have shown promise for the synthesis of nitrogen-containing heterocycles in water, offering short reaction times and high yields. nih.gov

Continuous-Flow Synthesis: Continuous-flow reactors offer enhanced safety, efficiency, and scalability compared to traditional batch processes. rsc.org This technology allows for precise control over reaction parameters and can be particularly advantageous for managing highly energetic intermediates, making it a promising avenue for the sustainable production of 2,3,4,5-tetramethylaniline. rsc.org

Bio-based Routes: Exploring biosynthetic pathways starting from renewable feedstocks is a long-term goal for sustainable chemistry. mdpi.com While challenging, the development of biocatalysts or chemo-enzymatic routes to polysubstituted anilines could dramatically reduce the carbon footprint of their production.

| Green Synthesis Approach | Potential Advantages for 2,3,4,5-Tetramethylaniline Synthesis |

| Catalyst- and Additive-Free | Reduced waste, lower cost, simplified purification |

| Solvent-Free/Aqueous Media | Minimized use of volatile organic compounds (VOCs), improved safety |

| Continuous-Flow | Enhanced safety, better process control, easier scale-up |

| Bio-based Feedstocks | Reduced reliance on fossil fuels, improved sustainability |

Exploration of Novel Reactivity and Unconventional Transformations

The distinct electronic and steric properties of 2,3,4,5-tetramethylaniline open the door to novel chemical reactions and transformations that are not readily achievable with less substituted anilines.

Future research in this area will likely focus on:

Regioselective C-H Functionalization: The development of methods for the selective functionalization of specific C-H bonds on the aromatic ring is a major goal in modern organic synthesis. bath.ac.uk For 2,3,4,5-tetramethylaniline, this could lead to the direct introduction of new functional groups, providing access to a wide range of novel derivatives. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for diversifying aromatic compounds. bath.ac.uk

Unconventional ortho-Substitution: While the steric bulk of the methyl groups presents a challenge, it also offers an opportunity for developing highly selective reactions. Research into nondirected, one-pot ortho-functionalization of anilines, potentially using Brønsted acid catalysis, could provide direct access to ortho-substituted tetramethylaniline derivatives, which are valuable in pharmaceuticals and advanced materials. acs.org

Site-Directed Carbon-Carbon Amination: Novel strategies that involve the amination of C-C bonds could provide alternative synthetic routes to highly substituted anilines. springernature.com Inspired by processes like the Hock rearrangement, researchers are investigating methods to transform readily available alkylarenes into anilines, which could offer new pathways to 2,3,4,5-tetramethylaniline and its analogues. springernature.com

Mechanochemical Transformations: Mechanochemistry, which uses mechanical force to induce chemical reactions, is an emerging field that can lead to novel reactivity and avoid the use of bulk solvents. researchgate.net The application of mechanochemical methods to 2,3,4,5-tetramethylaniline could enable transformations that are difficult to achieve through traditional solution-phase chemistry. researchgate.net

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes and discovering new reactivity. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring of reactions are invaluable in this regard. spectroscopyonline.com

For the study of 2,3,4,5-tetramethylaniline synthesis and reactivity, future research will likely employ:

In-Situ Mass Spectrometry (MS): Techniques coupling electrochemistry with mass spectrometry (EC-MS) can provide real-time information on the formation of intermediates and products in a reaction. stanford.edunih.gov This approach has been successfully used to monitor the polymerization of aniline, capturing short-lived radical cations and oligomers. stanford.edunih.gov Applying similar techniques to reactions involving 2,3,4,5-tetramethylaniline could provide unprecedented mechanistic insights.

Raman and Infrared (IR) Spectroscopy: In-situ Raman and IR spectroscopy are powerful tools for tracking the concentration of reactants, intermediates, and products in real-time. spectroscopyonline.com These techniques can be used to monitor reaction progress, identify key intermediates, and optimize reaction conditions without the need for sample extraction. spectroscopyonline.com

Fluorescent Probes: The development of small-molecule fluorescent probes that can selectively detect and report on the presence of specific reactive species or changes in the chemical environment offers a high-sensitivity method for in-situ monitoring. nih.gov Designing probes that respond to the unique electronic environment of 2,3,4,5-tetramethylaniline or its derivatives could enable detailed studies of its reaction pathways.

| Spectroscopic Technique | Information Gained | Application to 2,3,4,5-Tetramethylaniline |

| In-Situ Mass Spectrometry | Identification of intermediates, reaction kinetics | Mechanistic studies of novel transformations |

| In-Situ Raman/IR | Real-time concentration profiles, endpoint determination | Optimization of sustainable synthesis protocols |

| Fluorescent Probes | Detection of specific species, high-sensitivity monitoring | Elucidation of complex reaction mechanisms |

Integration with Machine Learning and AI for Property and Application Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, from synthesis planning to property prediction. sciencedaily.comnih.gov For 2,3,4,5-tetramethylaniline, these computational tools can accelerate the discovery and development of new applications.

Future directions in this area include:

AI-Assisted Synthesis Planning: Computer-aided synthesis planning (CASP) tools, powered by machine learning algorithms trained on vast databases of chemical reactions, can propose novel and efficient synthetic routes to 2,3,4,5-tetramethylaniline and its derivatives. nih.govyoutube.com These tools can help chemists navigate complex synthetic challenges and identify more sustainable pathways. youtube.com

Prediction of Physicochemical Properties: Machine learning models can be trained to predict a wide range of molecular properties, such as solubility, reactivity, and toxicity, based on a compound's structure. nih.govnih.gov Applying these models to virtual libraries of 2,3,4,5-tetramethylaniline derivatives can help prioritize candidates for synthesis and testing, saving time and resources. nih.gov

High-Throughput Virtual Screening: By combining AI-driven property prediction with large-scale virtual libraries, researchers can screen millions of potential 2,3,4,5-tetramethylaniline derivatives for specific applications, such as drug discovery or materials science. This approach can identify promising "hit" compounds for further experimental investigation.

Targeted Biomedical and Industrial Applications Through Rational Design

The unique properties of 2,3,4,5-tetramethylaniline make it an attractive scaffold for the rational design of molecules with specific functions in medicine and industry.

Biomedical Applications: Aniline and its derivatives are privileged structures in medicinal chemistry, appearing in numerous approved drugs. acs.org The isosteric replacement of aniline moieties in existing drugs with 2,3,4,5-tetramethylaniline could be a strategy to modulate physicochemical properties and improve metabolic stability. acs.org Furthermore, the polysubstituted nature of this compound makes it a valuable building block for creating new chemical entities with potential applications as enzyme inhibitors, receptor ligands, or antimicrobial agents.

Industrial Applications: Polyanilines and their derivatives are known for their applications as conducting polymers, corrosion inhibitors, and in sensors. rsc.org The specific substitution pattern of 2,3,4,5-tetramethylaniline could lead to polymers with unique electronic and morphological properties. rsc.org Additionally, aniline derivatives are used in the production of dyes, pigments, and agrochemicals. researchgate.netrasayanjournal.co.in The rational design of 2,3,4,5-tetramethylaniline-based compounds could lead to new materials with tailored properties for these and other industrial applications. For instance, its derivatives could be explored as activators for cyanoacrylate adhesives or as components in the synthesis of complex heterocyclic systems with potential antiviral activity. google.comnih.gov

Q & A

Q. What are the optimal synthetic routes for 2,3,4,5-tetramethylaniline, and how can reaction conditions be systematically optimized?

- Methodology :

- Step 1 : Start with Friedel-Crafts alkylation of aniline derivatives using methyl halides or alcohols. Adjust stoichiometry to control methylation positions .

- Step 2 : Employ catalytic systems (e.g., Lewis acids like AlCl₃) to enhance regioselectivity. Monitor temperature (80–120°C) and solvent polarity (e.g., dichloromethane vs. toluene) to minimize side products .

- Step 3 : Purify via fractional distillation or column chromatography. Validate purity using NMR (¹H/¹³C) and GC-MS.

- Critical Parameter : Solvent choice impacts reaction kinetics; polar aprotic solvents reduce undesired oligomerization .

Q. How can researchers validate the purity and structural integrity of 2,3,4,5-tetramethylaniline?

- Analytical Workflow :

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm ID) with helium carrier gas. Retention time: ~12.5 min (method: 50°C hold, 10°C/min to 250°C) .

- NMR : Key peaks in CDCl₃: δ 2.15–2.30 (12H, methyl groups), δ 6.75–7.10 (aromatic protons). Compare with reference spectra .

- HPLC : C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm. Purity ≥98% required for mechanistic studies .

Q. What safety protocols are critical when handling 2,3,4,5-tetramethylaniline in laboratory settings?

- Preventive Measures :

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the catalytic efficiency of 2,3,4,5-tetramethylaniline-derived intermediates?

- Experimental Design :

- Kinetic Profiling : Compare turnover frequencies (TOF) under varying catalyst loads (e.g., Rh vs. Pd). Use in situ IR to track intermediate formation .

- Isotopic Labeling : Introduce ¹³C-methyl groups to trace regiochemical outcomes in cross-coupling reactions .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map energy barriers for competing pathways (e.g., C–N vs. C–C bond activation) .

Q. How do steric effects from methyl groups influence the electronic properties of 2,3,4,5-tetramethylaniline in supramolecular assemblies?

- Structural Analysis :

Q. What statistical approaches address variability in toxicity data for 2,3,4,5-tetramethylaniline across in vitro assays?

- Data Analysis Framework :

- ANOVA with Repeated Measures : Compare LD₅₀ values (oral, dermal, inhalation) across cell lines (e.g., HepG2 vs. HEK293). Account for batch effects using mixed models .

- Meta-Analysis : Pool data from OECD Guideline 423 (acute toxicity) and EPA ECOTOX entries. Weight studies by sample size and assay validity .

Data Contradictions and Resolution Strategies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.